

An In-depth Technical Guide to the Synthesis of Butylphenyl Methylpropional (Lilial)

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Compound of Interest

Compound Name: *Lilial*

Cat. No.: *B1675391*

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Introduction

Butylphenyl methylpropional, commercially known as **Lilial**, is an aromatic aldehyde prized for its delicate and potent lily-of-the-valley fragrance.[1] Historically, it has been a cornerstone ingredient in a vast array of cosmetic and household products. This technical guide provides a comprehensive overview of the primary industrial synthesis pathways of Butylphenyl methylpropional, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

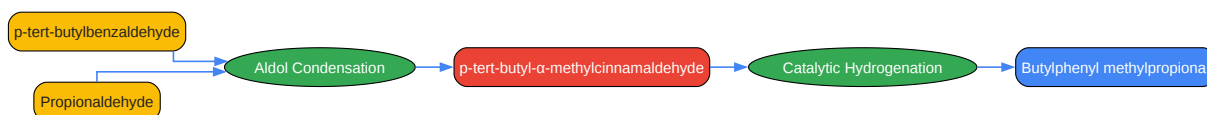
The most prevalent industrial synthesis of Butylphenyl methylpropional is a two-step process commencing with an aldol condensation of p-tert-butylbenzaldehyde and propionaldehyde, followed by a selective catalytic hydrogenation of the resulting unsaturated aldehyde. An alternative, though less common, route involves the Friedel-Crafts alkylation of α -methyldihydrocinnamyl alcohol. This guide will delve into the technical specifics of both methodologies.

Physicochemical Properties of Butylphenyl Methylpropional

Property	Value	Reference
IUPAC Name	3-(4-tert-Butylphenyl)-2-methylpropanal	[1]
Common Names	Lilial, p-tert-Butyl- α -methylhydrocinnamaldehyde	[1]
CAS Number	80-54-6	[1]
Molecular Formula	C ₁₄ H ₂₀ O	[1]
Molecular Weight	204.31 g/mol	
Appearance	Colorless to pale yellow liquid	
Odor	Floral, lily-of-the-valley	
Boiling Point	279 °C	
Density	0.946 g/mL at 20 °C	
Solubility	Insoluble in water; soluble in ethanol and oils	

Primary Synthesis Pathway: Aldol Condensation and Catalytic Hydrogenation

The dominant industrial production of Butylphenyl methylpropional proceeds through a two-stage synthesis. The first stage involves a base-catalyzed aldol condensation between p-tert-butylbenzaldehyde and propionaldehyde to yield p-tert-butyl- α -methylcinnamaldehyde. The subsequent stage is the selective catalytic hydrogenation of the carbon-carbon double bond of the intermediate to furnish the final product.



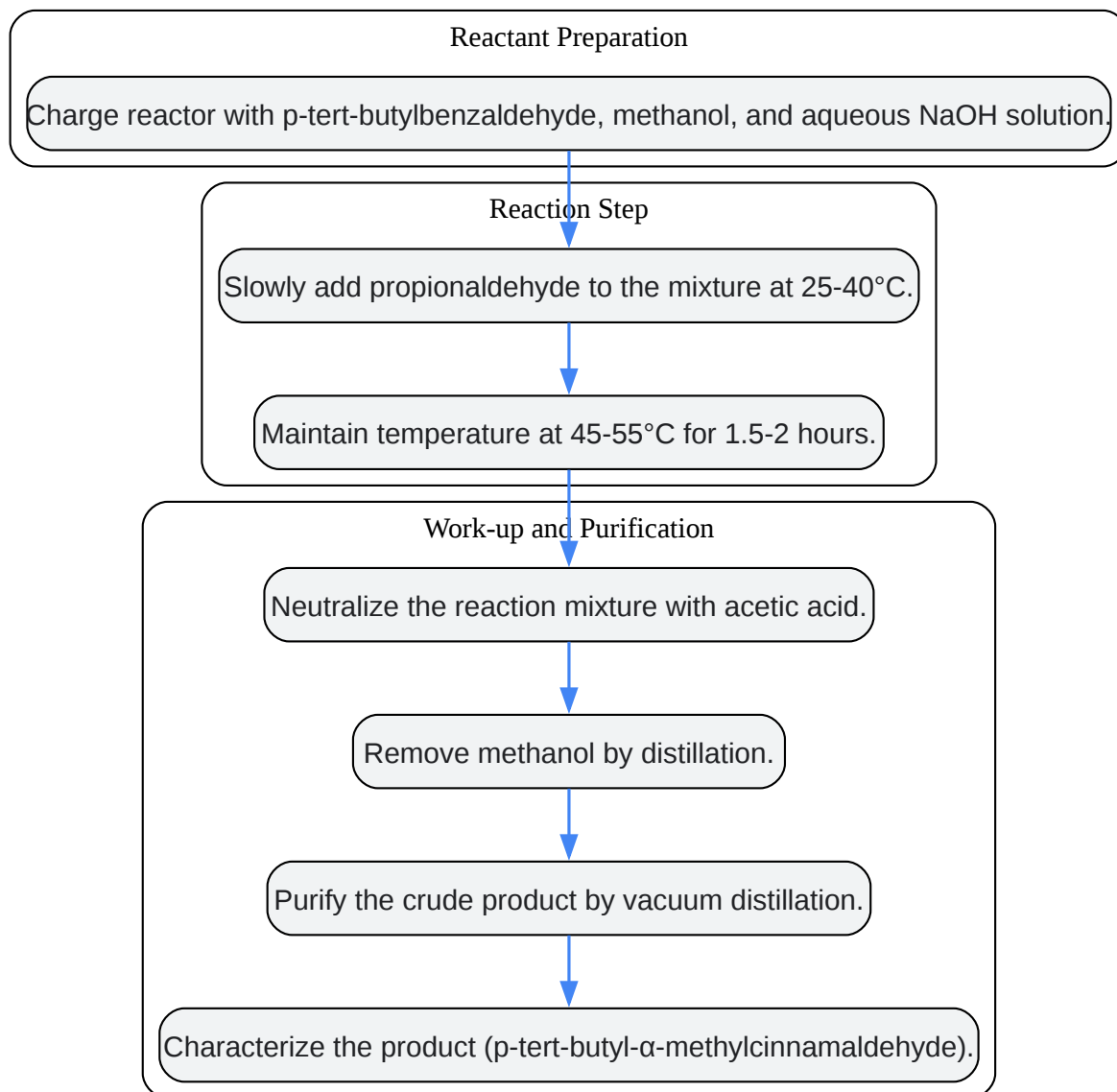
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Diagram 1: Primary synthesis pathway of Butylphenyl methylpropional.

Part 1: Aldol Condensation of p-tert-butylbenzaldehyde and Propionaldehyde

This reaction is a base-catalyzed condensation to form the intermediate, p-tert-butyl- α -methylcinnamaldehyde.

Experimental Protocol:



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Diagram 2: Experimental workflow for the aldol condensation.

Materials:

- p-tert-butylbenzaldehyde
- Propionaldehyde
- Methanol
- Sodium hydroxide (NaOH)
- Acetic acid

Procedure:

- A reaction vessel is charged with p-tert-butylbenzaldehyde, methanol, and a 15% aqueous solution of sodium hydroxide.
- The mixture is stirred, and propionaldehyde is added dropwise over a period of one hour while maintaining the temperature at approximately 25°C.
- Upon completion of the propionaldehyde addition, the reaction temperature is raised to and maintained at 45-55°C for 1.5 to 2 hours to drive the condensation reaction to completion.
- The reaction mixture is then cooled and neutralized with acetic acid.
- Methanol is removed from the mixture via distillation.
- The crude p-tert-butyl- α -methylcinnamaldehyde is then purified by vacuum distillation. The product is a yellow oil that solidifies upon cooling.

Quantitative Data for Aldol Condensation:

Parameter	Value
Molar Ratio (p-tert-butylbenzaldehyde:propionaldehyde)	1:1.05
Catalyst	Sodium Hydroxide
Solvent	Methanol
Reaction Temperature	25°C (addition), 45-55°C (condensation)
Reaction Time	1 hour (addition), 1.5-2 hours (condensation)
Yield	Approximately 80-85%
Purity of Intermediate	>95% after distillation

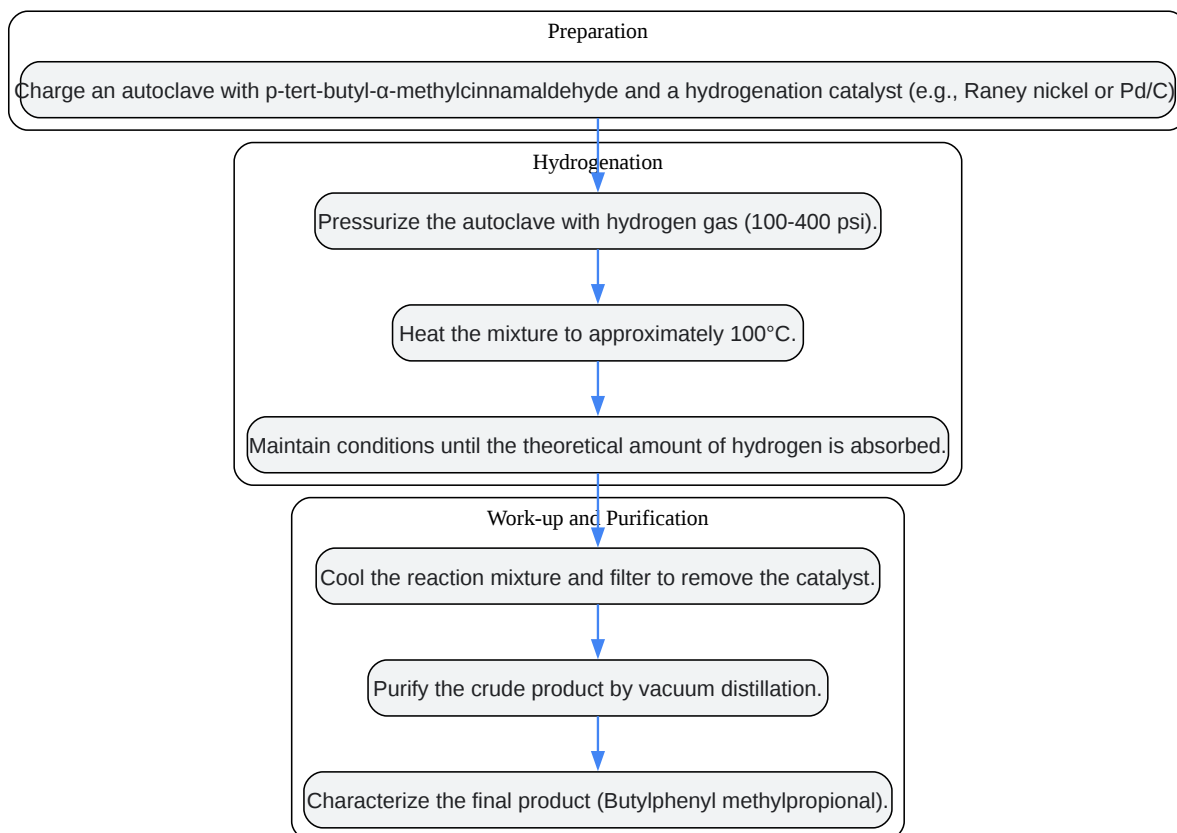
Spectroscopic Data for p-tert-butyl- α -methylcinnamaldehyde:

- **IR Spectrum:** The infrared spectrum shows characteristic peaks for the aldehyde C-H stretch (around 2720 and 2820 cm^{-1}), the conjugated C=O stretch (around 1680 cm^{-1}), and the C=C stretch (around 1630 cm^{-1}).
- **^1H NMR Spectrum:** The proton NMR spectrum would exhibit signals for the aldehyde proton (singlet, ~ 9.5 ppm), the vinyl proton (singlet, ~ 7.4 ppm), the aromatic protons (multiplet, ~ 7.2 - 7.5 ppm), the methyl protons on the double bond (singlet, ~ 2.1 ppm), and the tert-butyl protons (singlet, ~ 1.3 ppm).
- **^{13}C NMR Spectrum:** The carbon NMR spectrum would show the aldehyde carbonyl carbon (~ 192 ppm), the carbons of the aromatic ring, the carbons of the double bond, and the carbons of the tert-butyl and methyl groups.

Part 2: Catalytic Hydrogenation of p-tert-butyl- α -methylcinnamaldehyde

The second step involves the selective hydrogenation of the carbon-carbon double bond of the intermediate to yield Butylphenyl methylpropional.

Experimental Protocol:



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Diagram 3: Experimental workflow for the catalytic hydrogenation.

Materials:

- p-tert-butyl- α -methylcinnamaldehyde
- Hydrogenation catalyst (e.g., Raney nickel or Palladium on carbon)
- Hydrogen gas

Procedure:

- An autoclave is charged with p-tert-butyl- α -methylcinnamaldehyde and a hydrogenation catalyst (e.g., Raney nickel or palladium on charcoal).
- The autoclave is sealed and pressurized with hydrogen to 100-400 psi.
- The mixture is heated to approximately 100°C with agitation.
- The reaction is monitored by the uptake of hydrogen. The reaction is considered complete when the theoretical amount of hydrogen required to saturate the double bond has been absorbed.
- After cooling to room temperature, the pressure is released, and the crude product is filtered to remove the catalyst.
- The final product, Butylphenyl methylpropional, is purified by vacuum distillation.

Quantitative Data for Catalytic Hydrogenation:

Parameter	Value
Catalyst	Raney nickel or Palladium on carbon
Hydrogen Pressure	100-400 psi
Reaction Temperature	~100 °C
Yield	>95%
Purity of Final Product	≥97%

Spectroscopic Data for Butylphenyl methylpropional:

- **IR Spectrum:** The IR spectrum will show the disappearance of the C=C bond absorption and the retention of the aldehyde C-H ($\sim 2720, 2820\text{ cm}^{-1}$) and C=O ($\sim 1725\text{ cm}^{-1}$) stretching frequencies.
- **^1H NMR Spectrum:** The proton NMR will show the disappearance of the vinyl proton signal and the appearance of signals corresponding to the now saturated alkyl chain. Key signals include the aldehyde proton (triplet, $\sim 9.6\text{ ppm}$), aromatic protons (multiplet, $\sim 7.1\text{-}7.3\text{ ppm}$), the methine proton alpha to the carbonyl (multiplet, $\sim 2.6\text{ ppm}$), the methylene protons beta to the carbonyl (multiplet, ~ 2.8 and 2.4 ppm), the methyl protons on the chiral center (doublet, $\sim 1.1\text{ ppm}$), and the tert-butyl protons (singlet, $\sim 1.3\text{ ppm}$).
- **Mass Spectrum (GC-MS):** The mass spectrum will show a molecular ion peak at $m/z\ 204$, with characteristic fragmentation patterns.

Alternative Synthesis Pathway: Friedel-Crafts Alkylation

An alternative route to Butylphenyl methylpropional involves the catalytic hydrogenation of α -methylcinnamaldehyde to α -methyldihydrocinnamyl alcohol, followed by a Friedel-Crafts alkylation with a tert-butylation agent, and subsequent dehydrogenation.



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Diagram 4: Alternative synthesis pathway of Butylphenyl methylpropional.

Experimental Protocol Overview:

- **Hydrogenation of α -Methylcinnamaldehyde:** α -Methylcinnamaldehyde is hydrogenated using a suitable catalyst (e.g., Nickel or Palladium) to selectively reduce the aldehyde group to an alcohol, yielding α -methyldihydrocinnamyl alcohol.

- Friedel-Crafts Alkylation: The resulting alcohol undergoes a Friedel-Crafts alkylation with a tert-butylation agent such as tert-butyl chloride or isobutene in the presence of a Lewis acid catalyst (e.g., AlCl_3 or H_2SO_4). This step introduces the tert-butyl group onto the aromatic ring, predominantly at the para position, to form 4-tert-butyl- α -methyldihydrocinnamic alcohol.
- Dehydrogenation: The final step involves the dehydrogenation of the alcohol back to the aldehyde, yielding Butylphenyl methylpropional.

This alternative route is generally less favored industrially due to the potential for side reactions and lower overall yields compared to the aldol condensation pathway.

Conclusion

The synthesis of Butylphenyl methylpropional is a well-established industrial process, with the aldol condensation of p-tert-butylbenzaldehyde and propionaldehyde followed by catalytic hydrogenation being the most economically viable and widely practiced method. This pathway offers high yields and purity of the final product. The alternative Friedel-Crafts alkylation route, while chemically feasible, presents more challenges in terms of selectivity and efficiency. This guide provides the foundational technical information for researchers and professionals engaged in the synthesis and development of aromatic aldehydes for various applications.

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References

- 1. d.web.umkc.edu [d.web.umkc.edu]
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